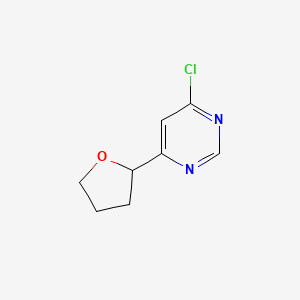
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine
説明
“4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” is a chemical compound with the empirical formula C9H13ClN4O . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a tetrahydrofuran group, which is a five-membered ring containing oxygen .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine”, often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular weight of “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” is 228.68 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine”, are highly electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学的研究の応用
Anti-Inflammatory Agents
Pyrimidine derivatives, including 4-chloro-6-(oxolan-2-yl)pyrimidine, have been studied for their potential as anti-inflammatory agents. They are known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that they could be developed into drugs that help manage conditions characterized by inflammation.
Anticancer Activity
The pyrimidine core is a significant structure in medicinal chemistry, especially in cancer treatment. Pyrimidine derivatives act as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. By inhibiting these kinases, 4-chloro-6-(oxolan-2-yl)pyrimidine derivatives could serve as potent anticancer agents with the potential for high selectivity .
Anti-Fibrosis Activity
In the search for treatments against fibrotic diseases, novel pyrimidine derivatives have been synthesized and evaluated for their anti-fibrosis activity. The structural flexibility of 4-chloro-6-(oxolan-2-yl)pyrimidine allows for the creation of compounds that could potentially interfere with the fibrosis pathway .
Serotonin Receptor Affinity
The introduction of hydrophobic side chains to the pyrimidine ring, as seen in 4-chloro-6-(oxolan-2-yl)pyrimidine, is expected to enhance binding affinity with serotonin (5-HT) receptor sites. This could lead to the development of new drugs targeting various psychiatric and neurological disorders .
Synthesis of Fluorescent Dyes
Pyrimidine derivatives are used in the synthesis of fluorescent dyes. These dyes have applications in biosensors for protein assays, providing a way to detect and quantify biological molecules .
Development of Novel Pharmaceuticals
The halogenated pyrimidine structure of 4-chloro-6-(oxolan-2-yl)pyrimidine makes it a valuable starting material for the synthesis of a wide variety of pharmaceuticals. Its reactivity allows for regioselective substitution, which is crucial in drug design and development .
作用機序
Target of Action
The primary targets of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins from arachidonic acid .
Mode of Action
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine functions by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 . This inhibition of prostaglandin synthesis results in decreased inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins, leukotrienes, and other inflammatory mediators . By inhibiting COX enzymes, 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
Similar pyrimidine derivatives have been found to have good pharmacokinetics and oral bioavailability .
Result of Action
The molecular and cellular effects of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine’s action primarily involve the reduction of inflammation. By inhibiting the production of inflammatory mediators, the compound can alleviate symptoms of inflammation .
将来の方向性
While specific future directions for “4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine” were not found in the search results, there is ongoing interest in the synthesis of pyrimidine derivatives for the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles is a potential area of future research .
特性
IUPAC Name |
4-chloro-6-(oxolan-2-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBYRPSXRSKLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



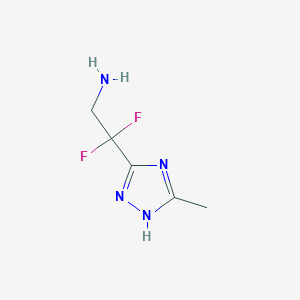
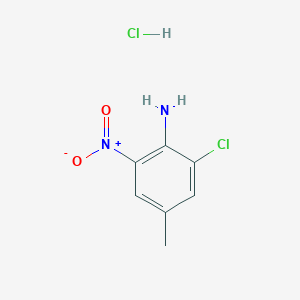
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)

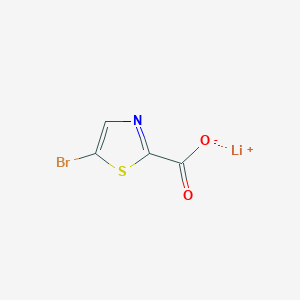


![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)
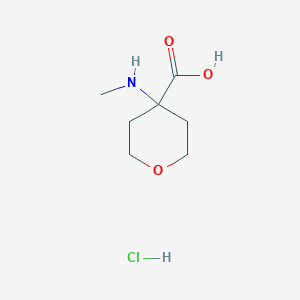
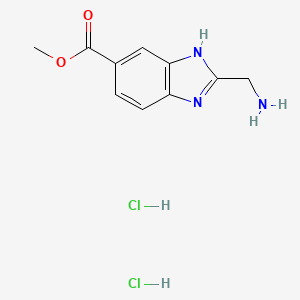
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
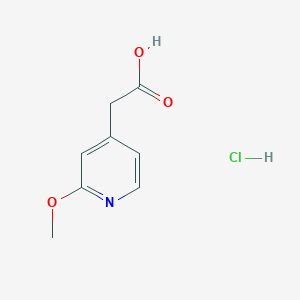
![3-ethyl-3H-imidazo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B1435573.png)
![2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B1435574.png)